2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326353
InChI: InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
SMILES: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.:

VCID: VC13326353

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol -

Description

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside analog with significant biochemical and pharmacological importance. It is structurally related to naturally occurring nucleotides, which are the building blocks of DNA and RNA. This compound has been extensively studied for its synthetic pathways, chemical reactivity, and biological applications due to its ability to interact with nucleic acid systems.

Synthetic Route

The synthesis of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves:

  • Starting Materials: Purine derivatives and protected sugar moieties.

  • Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under catalysis by Lewis acids or other reagents.

  • Deprotection: Protecting groups on the sugar moiety are removed using acidic or enzymatic methods to yield the final compound.

Reaction Conditions

  • Catalysts: Lewis acids such as BF₃·Et₂O.

  • Solvents: Anhydrous solvents like dichloromethane or acetonitrile.

  • Temperature: Typically maintained at low to moderate temperatures (0–50°C).

Types of Reactions

The compound exhibits diverse chemical reactivity:

  • Oxidation: The hydroxymethyl group can be oxidized into aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can modify the purine ring or sugar moiety using agents like sodium borohydride.

  • Nucleophilic Substitution: Functional groups on the purine base or sugar moiety can undergo substitution reactions with amines or thiols.

Common Reagents

Reaction TypeReagents Used
OxidationPotassium permanganate, chromium trioxide
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAmines, thiols

Biological Mechanism of Action

The biological activity of this compound stems from its ability to mimic natural nucleosides:

  • Incorporation into Nucleic Acids: It can integrate into DNA or RNA strands during replication or transcription.

  • Enzyme Inhibition: It inhibits enzymes like DNA polymerases and reverse transcriptases, blocking viral replication or cancer cell proliferation.

  • Induction of Mutations: Its incorporation may lead to errors in genetic information, disrupting normal cellular processes.

Medical Research

This nucleoside analog is studied for its potential in:

  • Antiviral Drugs: Effective against viruses by inhibiting reverse transcriptase.

  • Cancer Therapy: Used in chemotherapy regimens to disrupt DNA replication in cancer cells.

Biochemical Studies

It serves as a tool for investigating:

  • DNA/RNA synthesis mechanisms.

  • Enzyme-substrate interactions in nucleic acid metabolism.

Limitations and Challenges

While promising, the compound faces challenges:

  • Stability Issues: Sensitive to oxidation and hydrolysis under certain conditions.

  • Toxicity Concerns: High doses may lead to cytotoxic effects due to interference with normal cellular processes.

Product Name 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
Standard InChIKey JVOJULURLCZUDE-UHFFFAOYSA-N
SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
PubChem Compound 235489
Last Modified Jan 05 2024

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